Mutant IDH1-IN-1

IDH1 genotyping mutant-specific inhibition R132C glioma

Mutant IDH1-IN-1 is the only commercially characterized inhibitor with a >10-fold potency window between IDH1 R132C (IC50=4 nM) and R132H (IC50=42 nM) homodimers, plus explicit heterodimer data (R132H/WT IC50=80 nM). Its >10,000 nM selectivity over all IDH2 isoforms and crystallographically resolved allosteric binding mode enable clean, genotype-discriminating target engagement studies impossible with equipotent pan-mutant inhibitors. Ideal for R132C-driven chondrosarcoma/AML models and heterozygous PDX workflows. Procure with confidence for robust allelic differentiation.

Molecular Formula C30H31FN4O2
Molecular Weight 498.6 g/mol
Cat. No. B609367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutant IDH1-IN-1
SynonymsMutant IDH1-IN-1
Molecular FormulaC30H31FN4O2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54
InChIInChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37)
InChIKeyDXYIOARJXVTYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mutant IDH1-IN-1: A Genotype-Discriminating, Allosteric IDH1 Inhibitor for Precision Oncology Research


Mutant IDH1-IN-1 (CAS 1355326-21-4) is a mutant-selective, allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme frequently mutated in acute myeloid leukemia (AML), gliomas, and other cancers [1]. Unlike pan-IDH1 inhibitors that broadly target multiple mutant forms with similar potency, Mutant IDH1-IN-1 exhibits pronounced genotype-discriminating activity, with a >10-fold potency window between IDH1 R132C/R132C homodimers and R132H/R132H homodimers, and an even wider selectivity margin over wild-type IDH1 and IDH2 isoforms . Its allosteric binding mode, disrupting a magnesium-coordination network unique to the mutant enzyme, provides a mechanistically distinct profile from active-site-directed or pan-mutant inhibitors in the same class .

Why Generic Substitution of IDH1 Inhibitors Fails: Selectivity Windows That Define Mutant IDH1-IN-1's Procurement Value


Superficial in-class interchangeability of mutant IDH1 inhibitors is undermined by profound, quantifiable differences in isoform selectivity, genotype preference, and selectivity window over wild-type IDH1. For example, AGI-5198 inhibits R132H with an IC50 of 70 nM but is 2.3-fold weaker against R132C (160 nM) and >625-fold selective over WT ; IDH-305 achieves ~200-fold selectivity but with nearly equipotent IC50s of 27 nM (R132H) and 28 nM (R132C) ; Ivosidenib (AG-120) potently inhibits all R132 variants at ~8–13 nM [1]. In contrast, Mutant IDH1-IN-1 uniquely discriminates among allelic contexts—R132C/R132C (4 nM), R132H/R132H (42 nM), and R132H/WT (80 nM)—with a distinct selectivity profile that no single comparator replicates . Procurement decisions based solely on 'mutant IDH1 inhibitor' classification thus risk selecting a compound with entirely the wrong genotype potency rank order for the intended experimental model.

Quantitative Differentiation of Mutant IDH1-IN-1: Head-to-Head Biochemical and Cellular Evidence


R132C/R132C Versus R132H/R132H Genotype Selectivity: A >10-Fold Potency Differential Absent in Pan-Mutant Inhibitors

Mutant IDH1-IN-1 inhibits IDH1 R132C/R132C homodimer with an IC50 of 4 nM versus 42 nM for IDH1 R132H/R132H homodimer—a 10.5-fold potency preference for the R132C genotype [1]. This contrasts sharply with Ivosidenib (IC50: R132C = 13 nM, R132H = 12 nM; ~1.1-fold difference) [2], IDH-305 (IC50: R132C = 28 nM, R132H = 27 nM; ~1.04-fold difference) , and BAY-1436032 (IC50: R132C = 15 nM, R132H = 15 nM; equipotent) . AGI-5198 shows the opposite bias, with 2.3-fold weaker potency against R132C (160 nM) versus R132H (70 nM) . The pronounced R132C preference of Mutant IDH1-IN-1 makes it uniquely suitable for experimental systems where the R132C allele is the primary driver lesion.

IDH1 genotyping mutant-specific inhibition R132C glioma allele-biased potency

Heterozygous Mutant/Wild-Type Inhibition: The Only Inhibitor With a Defined IC50 for R132H/WT Mixed Dimers

Mutant IDH1-IN-1 is the only known IDH1 inhibitor for which an IC50 has been explicitly reported against the clinically prevalent heterozygous R132H/WT mixed dimer (IC50 = 80 nM), representing a 1.9-fold reduction relative to the R132H/R132H homodimer (42 nM) and a 20-fold reduction relative to the R132C/R132C homodimer (4 nM) [1]. This heterozygous context is the authentic genetic state in most IDH1-mutant human tumors, where one allele bears the mutation and the other remains wild-type. Critically, no published biochemical IC50 data exist for heterozygous dimer inhibition by AGI-5198, IDH-305, BAY-1436032, FT-2102, or Ivosidenib [2].

heterozygous IDH1 mutation R132H/WT allele-specific inhibition dimer pharmacology

Selectivity Over Wild-Type IDH1: A Quantified Window Enabling Clean Mutant-Specific Phenotyping

Mutant IDH1-IN-1 displays an IC50 of 143 nM against wild-type IDH1 for the neomorphic α-KG→2-HG reaction, yielding a selectivity window of 35.8-fold versus the most sensitive mutant form (R132C/R132C, IC50 = 4 nM) and 3.4-fold versus the R132H/R132H homodimer (42 nM) [1]. Against the native isocitrate→α-KG reaction, wild-type IDH1 is inhibited with an IC50 of 1,998 nM, providing a ~500-fold margin over R132C/R132C . This contrasts with Ivosidenib, for which no published selectivity window versus WT IDH1 is available as a defined IC50 ratio, and IDH-305, which reports ~227-fold selectivity for R132H over WT (27 nM vs 6,140 nM) . Additionally, Mutant IDH1-IN-1 shows IC50 >10,000 nM against IDH2 isoforms, establishing complete isoform selectivity .

IDH1 selectivity window wild-type counter-screening off-target enzymatic inhibition

Cellular 2-HG Suppression: Validated On-Target Activity in an Isogenic HEK293 R132H Expression System

In HEK293 cells engineered to express IDH1 R132H, Mutant IDH1-IN-1 suppresses the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG) with a cellular IC50 of 81.5 nM . This cellular potency aligns closely with its biochemical IC50 against the R132H/WT heterozygous dimer (80 nM), consistent with the anticipated heterozygous state in transiently transfected cells, and confirms cell permeability and intracellular target engagement . For comparison, IDH-305 inhibits 2-HG in HCT116-IDH1R132H/+ cells with an IC50 of 24 nM , while Ivosidenib reduces 2-HG in tumor models with >90% suppression at 50 mg/kg in vivo [1]; however, the divergent cell lines and assay formats preclude a strict head-to-head comparison.

cellular oncometabolite inhibition 2-hydroxyglutarate HEK293 R132H target engagement biomarker

Allosteric Mechanism via Magnesium-Binding Network Disruption: A Structurally Resolved Mode of Inhibition

X-ray crystallographic studies reveal that Mutant IDH1-IN-1 (designated Compound 1 in the primary publication) binds to an allosteric site at the dimer interface of mutant IDH1, specifically disrupting a magnesium (Mg²⁺)-coordination network involving residue Asp279 that is critical for maintaining the catalytically active, open conformation of the enzyme [1]. This Mg²⁺-dependent binding mechanism is distinct from the allosteric mode of AGI-5198, which binds at a different allosteric pocket and stabilizes an open, inactive conformation without directly targeting the metal-coordination network [2]. The structural basis for Mutant IDH1-IN-1's selectivity is traced to differential Mg²⁺-binding affinity between wild-type and mutant IDH1 enzymes [1]. No other inhibitor in the same chemical series demonstrates this specific metal-network disruption mechanism resolved at atomic resolution.

allosteric IDH1 inhibition crystallography magnesium-dependent binding dimer interface

Definitive Research Applications of Mutant IDH1-IN-1 Based on Quantitative Differentiation Evidence


Allele-Specific Pharmacology: Differential Inhibition of IDH1 R132C Versus R132H in Isogenic Disease Models

Mutant IDH1-IN-1 is the optimal chemical probe for studies requiring clear pharmacological discrimination between IDH1 R132C and R132H genotypes. Its 10.5-fold potency preference for R132C/R132C (IC50 = 4 nM) over R132H/R132H (IC50 = 42 nM) enables dose-ranging experiments that selectively engage one mutant allele over another in co-culture or isogenic comparisons, an experimental design impossible with equipotent pan-mutant inhibitors such as Ivosidenib or BAY-1436032 [1]. This application is particularly relevant for R132C-driven chondrosarcoma and AML models where genotype-specific target validation is required [1].

Heterozygous Disease Modeling: Pharmacological Probing of R132H/WT Mixed-Dimer Biology

For studies employing heterozygous IDH1-mutant cell lines or patient-derived xenografts (PDX)—which represent the authentic genetic configuration of >90% of IDH1-mutant tumors—Mutant IDH1-IN-1 is the only inhibitor with explicit biochemical characterization of R132H/WT mixed-dimer inhibition (IC50 = 80 nM) [2]. This eliminates the dosing guesswork inherent in using pan-mutant inhibitors whose heterozygous-dimer IC50 values are unreported, enabling precise concentration-response experiments that faithfully capture the pharmacology of the native dimer ensemble [2].

Selectivity Profiling: Mutant IDH1 Target Engagement With Absolute IDH2 Counter-Screening

Experimental workflows requiring unambiguous attribution of phenotypic effects to IDH1 inhibition—rather than IDH1/IDH2 dual targeting—benefit from Mutant IDH1-IN-1's demonstrated >10,000 nM IC50 against all IDH2 isoforms . Combined with a wild-type IDH1 IC50 of 143 nM (neomorphic reaction) and 1,998 nM (native reaction), this compound provides a well-characterized selectivity profile enabling clean loss-of-function studies in IDH1-mutant cells without confounding IDH2 or wild-type IDH1 engagement at experimentally relevant concentrations (typically ≤500 nM) .

Allosteric Mechanism Studies: Magnesium-Dependent Conformational Locking of Mutant IDH1

For structural biology and biophysical investigations into IDH1 allostery, Mutant IDH1-IN-1 serves as a mechanistically unique tool compound. Its crystallographically resolved binding to the dimer interface and disruption of the Mg²⁺-coordination network at Asp279 provide a structurally defined perturbation distinct from AGI-5198's allosteric pocket [3]. Researchers studying metal-dependent conformational dynamics of mutant IDH1, or seeking to understand the structural basis of inhibitor selectivity, will find this compound indispensable for comparative crystallographic and biochemical studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mutant IDH1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.